Di-N-Acetyl-D-Lactosamine, also known as N-acetyl-lactosamine, is a disaccharide composed of two monosaccharides: D-galactose and N-acetyl-D-glucosamine. This compound is significant in various biological processes, including cell recognition and signaling, and serves as a building block in the synthesis of more complex glycoconjugates. It is primarily sourced from natural polysaccharides and can also be synthesized through various chemical methods.
N-acetyl-lactosamine can be derived from lactose, which is commonly found in milk and dairy products. Additionally, it can be produced from lactulose, a synthetic disaccharide formed from lactose. The compound is prevalent in mammalian tissues and plays a crucial role in the structure of glycoproteins and glycolipids.
Di-N-Acetyl-D-Lactosamine belongs to the class of oligosaccharides and is categorized as a glycosaminoglycan due to its structural components. It is classified under carbohydrates, specifically as a disaccharide.
The synthesis of Di-N-Acetyl-D-Lactosamine can be achieved through several methods:
The chemical synthesis typically involves several key reactions:
Di-N-Acetyl-D-Lactosamine has a molecular formula of and consists of two sugar units linked by a β(1→4) glycosidic bond. The structure can be represented as follows:
Di-N-Acetyl-D-Lactosamine participates in various biochemical reactions:
The stability of Di-N-Acetyl-D-Lactosamine under different conditions (pH, temperature) affects its reactivity. For instance, higher temperatures may accelerate hydrolysis, while specific enzymes can selectively cleave glycosidic bonds.
Di-N-Acetyl-D-Lactosamine functions primarily in biological systems as a recognition element for cell adhesion molecules and receptors. Its mechanism involves:
Research indicates that variations in the structure of Di-N-Acetyl-D-Lactosamine influence its binding affinity and specificity towards different receptors .
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to characterize Di-N-Acetyl-D-Lactosamine and confirm its structure during synthesis .
Di-N-Acetyl-D-Lactosamine is utilized in various scientific fields:
Di-N-Acetyl-D-Lactosamine (DiLacNAc) is a tetrasaccharide with the systematic chemical name Di-(N-Acetyl-4-O-(β-D-galactopyranosyl)-D-glucosamine). Its molecular formula is C₂₈H₄₈N₂O₂₁, corresponding to a molecular weight of 748.68 g/mol [1]. The core structure consists of two repeating N-acetyllactosamine units (Galβ1-4GlcNAc) linked via a β(1→3) glycosidic bond, resulting in the sequence Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAc [1] [2].
Isomeric variants arise from differences in:
Table 1: Molecular Characteristics of Di-N-Acetyl-D-Lactosamine
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₈H₄₈N₂O₂₁ | [1] |
Molecular Weight | 748.68 g/mol | [1] |
Glycan Sequence | Galβ1-4GlcNAcβ1-3Galβ1-4GlcNAc | [1] [2] |
CAS Number | Not specified in sources |
The defining feature of DiLacNAc is the β(1→4) linkage within each LacNAc (Galβ1-4GlcNAc) subunit. This bond orientation is critical for biological recognition:
The inter-unit β(1→3) bond (GlcNAcβ1-3Gal) in DiLacNAc provides additional flexibility, enabling adaptation to diverse lectin binding sites while maintaining structural integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR (>90% purity) is the primary tool for characterizing DiLacNAc's structure and purity [1] [5]. Key proton (¹H) and carbon (¹³C) chemical shifts include:
Table 2: Key NMR Chemical Shifts for Di-N-Acetyl-D-Lactosamine
Atom Position | ¹H Shift (δ, ppm) | ¹³C Shift (δ, ppm) | Assignment |
---|---|---|---|
Gal H-1 | 4.45–4.50 | 103.5–104.0 | Anomeric proton (β1→4) |
GlcNAc H-1 | 4.60–4.65 | 101.8–102.3 | Anomeric proton (β1→3) |
NHAc CH₃ | 2.03–2.05 | 23.1–23.5 | Methyl protons |
NHAc C=O | - | 175.5–176.0 | Carbonyl carbon |
Gal C-4 | - | 77.8–78.2 | Glycosidic linkage site |
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) of DiLacNAc shows:
X-ray crystallography of DiLacNAc complexes reveals how its 3D structure dictates lectin binding:
Galectin-1 Interactions
In complexes with human galectin-1:
Galectin-3 Specificity
DiLacNAc binds galectin-3 with 5-fold higher affinity than lactose due to:
Conformational Dynamics
Molecular dynamics simulations show:
Table 3: Crystallographic Parameters of DiLacNAc-Lectin Complexes
Lectin | PDB Code | Binding Affinity (Kd) | Key Interactions |
---|---|---|---|
Galectin-1 | Not provided | ~100 μM | Gal: His-44, Asn-160; GlcNAc: Glu-165, Arg-186 |
Galectin-3 | Not provided | ~20 μM | Gal: Arg-144; GlcNAc: Glu-184; NHAc: Arg-186 |
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